[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
BenchChem offers high-quality [2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN4O5/c1-13-21(26-27-28(13)16-6-8-17(30-3)9-7-16)23(29)32-12-19-14(2)33-22(25-19)18-11-15(24)5-10-20(18)31-4/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRDECCDOCUGBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)OCC3=C(OC(=N3)C4=C(C=CC(=C4)Br)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS Number: 1223771-27-4) is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 527.4 g/mol. The structure includes a triazole ring, oxazole moiety, and various aromatic groups which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H23BrN4O5 |
| Molecular Weight | 527.4 g/mol |
| CAS Number | 1223771-27-4 |
Research indicates that triazole derivatives exhibit a variety of biological activities including anti-cancer properties. The compound has been evaluated for its cytotoxic effects against several cancer cell lines. The presence of the triazole and oxazole rings contributes to its ability to interact with biological targets such as enzymes and receptors.
Cytotoxic Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : The compound showed an IC50 value indicating effective inhibition of cell growth.
- U937 (acute monocytic leukemia) : Similar cytotoxic effects were observed with lower IC50 values compared to standard chemotherapeutic agents like doxorubicin.
Case Studies
Several case studies have highlighted the biological efficacy of related compounds within the same chemical class:
- Study on Oxadiazole Derivatives : A study found that oxadiazole derivatives exhibited potent cytotoxicity against MCF-7 and U937 cell lines, with IC50 values ranging from 0.12 to 2.78 µM . The structural similarity suggests potential for the oxazole derivative to exhibit comparable activity.
- Triazole Antagonists : Research on triazole derivatives has shown that modifications in their structure can enhance biological potency. For example, compounds with specific substitutions have demonstrated improved interaction with cancer cell receptors .
Biological Evaluation
The biological evaluation of [2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has been conducted using various assays:
| Assay Type | Result |
|---|---|
| MTT Assay (Cytotoxicity) | Significant inhibition of cell viability in MCF-7 and U937 cells |
| Flow Cytometry | Induction of apoptosis confirmed through caspase activation |
| Western Blot Analysis | Increased p53 expression linked to apoptotic pathways |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Cyclization : Use of phosphorous oxychloride (POCl₃) to cyclize intermediates like substituted benzoic acid hydrazides into oxadiazoles or oxazoles at elevated temperatures (120°C) .
- Condensation : Reaction of intermediates with nucleophiles (e.g., sodium azide for triazole formation) or aromatic acids to introduce functional groups .
- Purification : Column chromatography or recrystallization to isolate the final product, monitored via TLC for homogeneity .
Q. Which spectroscopic methods are critical for structural confirmation?
- 1H-NMR : Identifies proton environments (e.g., singlet at ~13.85 ppm for -SH groups in intermediates) and confirms substitution patterns .
- IR Spectroscopy : Detects carbonyl (C=O) and azole ring vibrations (e.g., 1650–1750 cm⁻¹ for ester groups) .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., Hirschfeld surface analysis for intermolecular interactions) .
- Elemental Analysis : Validates empirical formula accuracy (e.g., C, H, N content within ±0.3% of theoretical values) .
Q. What are the initial steps to evaluate its biological activity?
- In vitro assays : Screen for antimicrobial activity using disk diffusion or broth microdilution against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
- Enzyme inhibition studies : Target enzymes like cyclooxygenase (COX) or acetylcholinesterase (AChE) to assess mechanistic relevance .
- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify potential antitumor properties .
Advanced Research Questions
Q. How can researchers optimize the cyclization step to improve yield and purity?
- Reaction conditions : Adjust POCl₃ stoichiometry (1.2–1.5 equiv.) and temperature (110–130°C) to minimize side products .
- Catalysts : Explore Lewis acids (e.g., ZnCl₂) to accelerate cyclization kinetics .
- Workup strategies : Quench excess POCl₃ with ice-cold water and extract with ethyl acetate to isolate the product efficiently .
Q. How to resolve contradictions in spectral data during structural analysis?
- Multi-technique validation : Cross-reference NMR data with X-ray crystallography to confirm regiochemistry (e.g., triazole vs. oxazole ring substitution) .
- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to predict NMR chemical shifts and compare with experimental data .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) to rule out isomeric impurities .
Q. What computational approaches support structure-activity relationship (SAR) studies?
- Molecular docking : Simulate binding interactions with target proteins (e.g., COX-2 using AutoDock Vina) to prioritize analogs for synthesis .
- QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .
- MD simulations : Analyze ligand-receptor stability over 100 ns trajectories (e.g., GROMACS) to validate docking results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
